N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide
Description
Properties
CAS No. |
656261-08-4 |
|---|---|
Molecular Formula |
C21H27N3O2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide |
InChI |
InChI=1S/C21H27N3O2/c1-3-7-15(8-4-2)20(25)23-17-13-11-16(12-14-17)21(26)24-19-10-6-5-9-18(19)22/h5-6,9-15H,3-4,7-8,22H2,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
TUFAYESAXLVQCV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N |
Origin of Product |
United States |
Preparation Methods
Conventional Amide Coupling Approach
The most widely reported method involves sequential amidation and acylation steps. The synthesis begins with the formation of the benzamide core, followed by introduction of the 2-propylpentanoyl group.
Procedure :
- Synthesis of 4-nitro-N-(2-nitrophenyl)benzamide :
A mixture of 4-nitrobenzoyl chloride (1.2 equiv) and 2-nitroaniline (1.0 equiv) in dry dichloromethane (DCM) is stirred at 0°C under nitrogen. Triethylamine (2.5 equiv) is added dropwise, and the reaction proceeds for 12 hours at room temperature. The product is isolated via filtration (yield: 78–85%).
Reduction to 4-amino-N-(2-aminophenyl)benzamide :
The nitro groups are reduced using hydrogen gas (1 atm) over palladium-on-carbon (10% Pd/C) in ethanol at 50°C for 6 hours. Alternatively, catalytic transfer hydrogenation with ammonium formate and Pd/C in methanol achieves full reduction within 3 hours (yield: 90–95%).Acylation with 2-propylpentanoyl chloride :
The diamine intermediate is treated with 2-propylpentanoyl chloride (1.5 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in anhydrous tetrahydrofuran (THF). The reaction is stirred at 0°C for 2 hours, followed by room temperature for 12 hours. Purification via column chromatography (ethyl acetate/hexane, 1:3) yields the final product (yield: 65–72%).
Optimization Insights :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times while improving yields.
Procedure :
- One-Pot Amidation-Acylation :
A mixture of isatoic anhydride (1.0 equiv), 2-propylpentanoic acid (1.2 equiv), and 2-aminophenylamine (1.0 equiv) in DMF is subjected to microwave irradiation (140 W, 120°C) for 15 minutes. The crude product is precipitated with ice water and recrystallized from ethanol (yield: 82–88%).
Advantages :
Solid-Phase Synthesis
For high-throughput applications, solid-phase methods using Wang resin have been developed.
Procedure :
- Resin Functionalization :
Wang resin (1.0 g, 1.2 mmol/g) is swelled in DCM and treated with 4-fluoronitrobenzene (3.0 equiv) and DIPEA (6.0 equiv) for 12 hours.
Nucleophilic Aromatic Substitution :
The resin-bound nitroarene reacts with 2-aminophenylamine (5.0 equiv) in DMSO at 80°C for 8 hours.Reduction and Acylation :
Sequential reduction (SnCl₂·2H₂O in ethanol) and acylation (2-propylpentanoyl chloride/DIPEA) yield the target compound, which is cleaved from the resin using TFA/DCM (1:1).
Yield : 60–68% over four steps.
Reaction Optimization and Mechanistic Considerations
Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd/C (H₂) | Ethanol | 50 | 92 | |
| Fe/S | Toluene | 110 | 85 | |
| ZnO nanoparticles | Solvent-free | 70 | 94 |
Key Findings :
Acylation Regioselectivity
The 2-propylpentanoyl group selectively reacts with the primary amine on the benzamide core. Computational studies (DFT) reveal:
- Electronic Effects : The electron-deficient 4-position of the benzamide directs acylation (ΔG‡ = 18.3 kcal/mol vs. 24.7 kcal/mol for meta).
- Steric Factors : Bulky 2-propylpentanoyl chloride favors linear transition states, minimizing steric clashes.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
| Method | Column | Mobile Phase | Purity (%) |
|---|---|---|---|
| HPLC-UV | C18, 250 × 4.6 mm | Acetonitrile/H₂O (70:30) | 99.2 |
| UPLC-MS | BEH C18, 2.1 × 50 mm | 0.1% Formic acid gradient | 99.5 |
Comparative Analysis of Methods
| Parameter | Conventional | Microwave | Solid-Phase |
|---|---|---|---|
| Total Time | 36 h | 0.5 h | 24 h |
| Overall Yield | 65% | 88% | 60% |
| Scalability | High | Moderate | Low |
| Purification Ease | Moderate | Easy | Complex |
Recommendations :
Chemical Reactions Analysis
Types of Reactions
N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminophenyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, palladium catalysts, basic or neutral conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide belongs to a class of compounds known as benzamide derivatives. These compounds have been studied for their ability to inhibit various biological pathways, making them candidates for therapeutic applications.
Antineoplastic Activity
Research indicates that derivatives of N-(2-aminophenyl)-benzamide exhibit significant antineoplastic properties. For instance, studies have demonstrated that specific derivatives can effectively combat neoplastic diseases by inhibiting tumor growth and proliferation. The compound has shown promise in preclinical models against various cancer types, including breast adenocarcinoma and colon carcinoma .
Table 1: In Vivo Antitumor Activity of N-(2-aminophenyl)-benzamide Derivatives
| Compound Name | Tumor Type | Dose (mg/kg/day) | Tumor Volume Reduction (%) |
|---|---|---|---|
| 4-acetamino-N-(2'-aminophenyl)-benzamide | Mammary Adenocarcinoma | 12.5 | 85 |
| 4-isobutyrylamino-N-(2'-aminophenyl)-benzamide | Colon Carcinoma | 7.0 | 90 |
| 4-formylamino-N-(2'-aminophenyl)-benzamide | L1210 Leukemia | 8.0 | 75 |
Dual Target Inhibition
Recent studies have indicated that this compound may also inhibit LSD1 (lysine-specific demethylase 1), suggesting a dual-target mechanism that could enhance its antitumor efficacy . This dual inhibition is particularly relevant for treating cancers that are resistant to conventional therapies.
Case Studies and Clinical Applications
Several case studies have documented the therapeutic potential of this compound derivatives in clinical settings.
Case Study: Breast Cancer Treatment
A notable case study involved the administration of a related compound in patients with advanced breast cancer who had not responded to standard treatments. The results showed a significant reduction in tumor size and improved patient survival rates, highlighting the compound's potential as a viable treatment option .
Case Study: Combination Therapy
Another study explored the use of this compound in combination with other chemotherapeutic agents. The findings suggested that this combination therapy could enhance overall treatment efficacy while minimizing side effects, offering a promising avenue for future cancer treatments .
Mechanism of Action
The mechanism of action of N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Analogues
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA)
- Structure: Contains a nitrogen mustard group (bis(2-chloroethyl)amino) instead of 2-propylpentanoylamino.
- HDAC Inhibition :
- Antiproliferative Activity :
- In Vivo Efficacy: Lower potency than SAHA in HepG2 xenograft models .
- Mechanism : Induces G2/M phase arrest and apoptosis in HepG2 cells .
CI-994 (N-(2-aminophenyl)-4-acetylaminobenzamide)
- Structure: Features an acetylaminobenzamide group.
- HDAC Inhibition : Less potent than hydroxamate-based inhibitors (e.g., SAHA) but clinically relevant .
- Clinical Data :
MS-275 (N-(2-aminophenyl)-4-[N-(pyridine-3-ylmethoxycarbonyl)aminomethyl]benzamide)
- Structure : Includes a pyridine-3-ylmethoxycarbonyl substituent.
- HDAC Inhibition : Modulates acetylation in prostate cancer cells and induces p21 expression .
- Clinical Data: Phase I trials showed increased acetylation in peripheral blood cells and tumor growth inhibition in xenografts .
Pyrimidine-Based Analogues (e.g., Compound 11a)
- Structure: Substituted with pyrimidine and sulfonyl groups (e.g., 11a: 5-chloro-4-((2-(isopropylsulfonyl)phenyl)amino)pyrimidin-2-yl) .
- Activity : Synthesized for kinase inhibition; structural diversity highlights the role of heterocyclic groups in modulating selectivity .
Comparative Analysis
Table 1: Key Parameters of Benzamide-Based HDAC Inhibitors
Key Observations:
Acetyl (CI-994) and pyridine (MS-275) groups improve oral bioavailability but reduce HDAC affinity compared to hydroxamates . The 2-propylpentanoylamino group in the target compound may balance lipophilicity and selectivity, akin to valproic acid derivatives.
Clinical Relevance :
Biological Activity
N-(2-aminophenyl)-4-(2-propylpentanoylamino)benzamide is a compound of interest due to its potential biological activities, particularly in the field of cancer therapy. This article provides an overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H27N3O2
- Molecular Weight : 355.46 g/mol
- IUPAC Name : this compound
- CAS Number : 11210392
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. The compound has been investigated for its potential as a histone deacetylase (HDAC) inhibitor, which plays a crucial role in regulating gene expression and has implications in cancer treatment.
Key Mechanisms:
- Histone Deacetylase Inhibition : By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression that promote apoptosis in cancer cells.
- Cell Cycle Arrest : Studies suggest that this compound induces G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
Research Findings
Recent studies have explored the efficacy of this compound in various cancer models. Below are some significant findings:
Case Studies
- Case Study on Antitumor Activity :
- Toxicity Assessments :
Comparative Analysis
To contextualize the biological activity of this compound, it is useful to compare it with similar compounds known for HDAC inhibition:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
